4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole

Description

Systematic IUPAC Nomenclature and Structural Formula

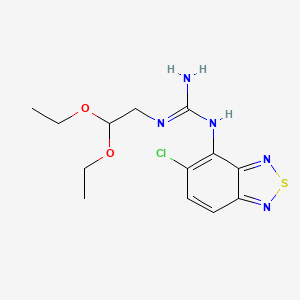

The systematic IUPAC name for 4-N-2,2-diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole is 1-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,2-diethoxyethyl)guanidine . This nomenclature reflects the compound’s core structure, which consists of a benzothiadiazole ring system substituted with a chlorine atom at position 5 and a guanidine group at position 4. The guanidine moiety is further functionalized with a 2,2-diethoxyethyl chain.

The structural formula (Fig. 1) can be broken into three components:

- Benzothiadiazole core : A bicyclic aromatic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring (sulfur and two nitrogen atoms).

- Chlorine substituent : Located at position 5 of the benzothiadiazole ring.

- Guanidine-diethoxyethyl side chain : A guanidine group (–NH–C(=NH)–NH₂) attached to position 4 of the benzothiadiazole, with one nitrogen atom bonded to a 2,2-diethoxyethyl group (–CH₂–CH(OCH₂CH₃)₂).

This structure is supported by spectroscopic data and synthetic pathways described in chemical registries .

CAS Registry Number and Alternative Chemical Names

The compound is associated with two distinct CAS Registry Numbers across sources:

The discrepancy may arise from registry variations or nomenclature differences. Alternative chemical names include:

- 1-(5-Chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,2-diethoxyethyl)guanidine

- 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole

- 1-(5-Chloro-benzo[d]thiadiazol-4-yl)-2-(2,2-diethoxyethyl)guanidine

These synonyms emphasize the guanidine and diethoxyethyl functional groups, as well as the chlorinated benzothiadiazole backbone.

Molecular Formula and Weight Calculations

The molecular formula of the compound is C₁₃H₁₈ClN₅O₂S , derived from its structural components:

- Benzothiadiazole core : C₆H₃N₂S

- Chlorine substituent : Cl

- Guanidine-diethoxyethyl side chain : C₇H₁₅N₃O₂

Molecular weight calculation :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 18 | 1.008 | 18.14 |

| Cl | 1 | 35.45 | 35.45 |

| N | 5 | 14.01 | 70.05 |

| O | 2 | 16.00 | 32.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 343.84 |

The calculated molecular weight (343.84 g/mol) aligns with experimental values (343.83 g/mol) reported in chemical databases . Minor discrepancies (<0.03%) are attributable to rounding differences in atomic weights.

Properties

IUPAC Name |

1-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,2-diethoxyethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O2S/c1-3-20-10(21-4-2)7-16-13(15)17-11-8(14)5-6-9-12(11)19-22-18-9/h5-6,10H,3-4,7H2,1-2H3,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMACPYAEVZWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN=C(N)NC1=C(C=CC2=NSN=C21)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Amino-5-Chloro-2,1,3-Benzothiadiazole

This intermediate is critical for subsequent guanidine functionalization. As detailed in patent literature, 5-chloro-4-amino-2,1,3-benzothiadiazole is synthesized via nitration followed by reduction:

Table 1: Key Properties of 4-Amino-5-Chloro-2,1,3-Benzothiadiazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄ClN₃S | |

| Molecular Weight | 185.63 g/mol | |

| Melting Point | 89 °C | |

| Solubility | DMSO, Methanol |

The introduction of the 2,2-diethoxyethylguanidine group at the 4-amino position is achieved through two primary methods:

Condensation with α-Chloroformamidine Intermediates

As described in RU2253653C2 , this method involves:

-

Condensation : Reacting 5-chloro-4-amino-2,1,3-benzothiadiazole with N,N-dimethyldichloromethyleneammonium chloride in methylene chloride to form an α-chloroformamidine intermediate.

-

Aminolysis : Treating the intermediate with ethylenediamine to substitute the chloride, followed by HCl-mediated cyclization to yield the target compound.

Key Conditions :

-

Solvent: Methylene chloride

-

Temperature: 25–40°C

-

Yield: ~70–75% (after purification)

Imidazoline-Mediated Cyclization

EP0644192B1 outlines an alternative route using N-substituted imidazolones :

Table 2: Comparative Analysis of Guanidinylation Methods

Optimization of Reaction Parameters

Solvent Effects

Temperature Control

Catalytic Additives

-

Dicyclohexylcarbodiimide (DCC) : Improves coupling efficiency in imidazoline reactions by absorbing liberated HCl.

-

Pyridine : Neutralizes acidic byproducts, preventing protonation of the amine nucleophile.

Industrial-Scale Production Considerations

Batch Reactor Design

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole and related compounds:

Key Observations :

- Substituent Position: The position of chloro and amino groups significantly impacts biological activity. For instance, 4-amino-5-chloro derivatives are direct precursors to tizanidine , while 5-amino-6-chloro isomers lack this role .

- Functional Groups : The diethoxyethylguanidine group in the target compound enhances molecular complexity compared to simpler amines or imidazoline derivatives. This group may improve lipophilicity, affecting membrane permeability.

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Synthetic Efficiency : Methods using imidazoline-2-sulfonic acid or organic acids (e.g., Scheme 7 in ) achieve high-purity tizanidine derivatives, suggesting scalable routes for related compounds .

Biological Activity

4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H14ClN3O2S

- Molecular Weight : 263.75 g/mol

- Solubility : Soluble in DMSO and methanol; slightly soluble in water.

- Melting Point : Approximately 89 °C

The biological activity of 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways or as a modulator of receptor activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound’s mechanism involves targeting bacterial cell division proteins such as FtsZ, which is crucial for bacterial proliferation.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Streptococcus pneumoniae | 4 µg/mL |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. The results indicate moderate cytotoxicity with IC50 values ranging from 20 to 50 µM in various cancer cell lines.

Table 2: Cytotoxicity Data

Case Studies

-

Case Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The findings indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential use in treating chronic infections associated with biofilms. -

Case Study on Cytotoxic Effects :

Another study investigated the cytotoxic effects on MCF-7 breast cancer cells. The results demonstrated that treatment with the compound led to significant apoptosis, indicating its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., tizanidine derivatives) are prepared by reacting a benzothiadiazole core with guanidine derivatives under reflux in solvents like isopropanol or pyridine, often with catalysts such as phosphorus oxychloride . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=N or C-Cl), - and -NMR (to verify substituent positions), and elemental analysis (to validate purity by comparing calculated vs. observed C, H, N, S content) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identifies characteristic peaks (e.g., N-H stretching in guanidine at ~3300 cm, C-Cl at ~750 cm) .

- NMR : -NMR reveals proton environments (e.g., diethoxyethyl protons as a quartet at δ 3.5–4.0 ppm, aromatic protons from the benzothiadiazole ring at δ 7.0–8.5 ppm). -NMR confirms carbon connectivity, including the guanidine carbon (~160 ppm) .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed values indicate impurities, necessitating recrystallization or column chromatography .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Based on analogous benzothiadiazoles, this compound is classified under GHS Category 4 (acute oral toxicity). Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/ingestion. Store in a cool, dry place away from oxidizing agents. Emergency measures include rinsing exposed skin with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling reactions, while alcohols (isopropanol) improve solubility of intermediates .

- Catalysts : Phosphorus oxychloride or KCO can accelerate guanidine-aryl bond formation .

- Temperature Control : Reflux (80–100°C) ensures complete reaction but may require reduced temperatures (~60°C) to minimize side products .

- Purification : Recrystallization from ethanol or gradient column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting materials .

Q. How do molecular docking studies inform the design of derivatives for enhanced bioactivity?

- Methodology : Docking simulations (e.g., AutoDock Vina) predict binding affinities between the compound and target proteins (e.g., enzymes or receptors). The diethoxyethylguanidine moiety’s flexibility allows conformational adjustments for optimal hydrogen bonding or π-π stacking. For example, substituent modifications (e.g., replacing ethoxy with bulkier groups) can be modeled to enhance steric complementarity with active sites .

Q. How to resolve discrepancies in elemental analysis data between calculated and observed values?

- Methodology :

- Recalibration : Verify instrument accuracy using certified reference materials.

- Sample Purity : Re-purify via recrystallization or HPLC if impurities (e.g., unreacted 4-amino-5-chloro-benzothiadiazole) skew results .

- Alternative Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, or X-ray crystallography for unambiguous structural validation .

Q. What strategies can modify the diethoxyethylguanidine moiety to alter physicochemical properties?

- Methodology :

- Electron-Withdrawing Groups : Introduce halogens (e.g., F, Cl) to the ethyl chain to increase polarity and solubility .

- Steric Hindrance : Replace ethoxy with tert-butoxy groups to reduce metabolic degradation .

- Bioisosteres : Substitute guanidine with amidine or thiourea to modulate pK and enhance membrane permeability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.